2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, an acetamide group, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid, which is then converted to the corresponding acetamide through a reaction with an amine derivative of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis platforms. The use of high-throughput screening and process optimization ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- N-(4-trifluoromethoxyphenyl)acetamide
- 2-(2-isopropyl-5-methylphenoxy)acetamide
Uniqueness
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a phenoxy group and a trifluoromethoxy-substituted phenyl group enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-12(2)16-9-4-13(3)10-17(16)25-11-18(24)23-14-5-7-15(8-6-14)26-19(20,21)22/h4-10,12H,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVFOSXHWKMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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